2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(3-methylsulfonylphenyl)propanoic acid
Description
This compound is a tert-butoxycarbonyl (Boc)-protected amino acid derivative featuring a 3-methylsulfonylphenyl substituent on the propanoic acid backbone. Its structure includes:
- Boc group: A common protecting group for amines in peptide synthesis, enhancing stability during reactions .
- 3-Methylsulfonylphenyl group: A polar, electron-withdrawing substituent that may influence solubility, acidity, and biological interactions.
The compound is likely used as an intermediate in pharmaceutical synthesis, analogous to other Boc-protected amino acids in the evidence .
Properties
Molecular Formula |
C15H21NO6S |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-methylsulfonylphenyl)propanoic acid |
InChI |
InChI=1S/C15H21NO6S/c1-15(2,3)22-14(19)16-12(13(17)18)9-10-6-5-7-11(8-10)23(4,20)21/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18) |
InChI Key |
XKJVRTDHCDSANJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)S(=O)(=O)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(3-methylsulfonylphenyl)propanoic acid typically involves multiple steps:
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the propanoic acid backbone: This step involves the reaction of the protected amine with a suitable precursor to form the propanoic acid backbone.
Introduction of the methylsulfonylphenyl group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(3-methylsulfonylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Acidic conditions, such as hydrochloric acid or trifluoroacetic acid, are used to remove the Boc protecting group.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Free amine derivatives.
Scientific Research Applications
2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(3-methylsulfonylphenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(3-methylsulfonylphenyl)propanoic acid involves its interaction with specific molecular targets. The Boc protecting group can be removed to reveal the free amine, which can then interact with various biological molecules. The methylsulfonylphenyl group may also play a role in the compound’s biological activity by interacting with specific enzymes or receptors.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound differs from analogs primarily in its aromatic substituent and protecting groups. Key comparisons include:
*Calculated based on molecular formula.
Key Observations :
- Electron Effects: Sulfonyl groups are stronger electron-withdrawing groups than nitro or cyano substituents, which may alter the acidity of the propanoic acid moiety and reactivity in coupling reactions .
Challenges and Limitations
- Solubility : While the methylsulfonyl group improves polarity, excessive hydrophilicity could reduce cell membrane permeability in drug candidates .
- Synthetic Complexity: Introducing the methylsulfonyl group may require additional steps compared to nitro or cyano analogs, increasing cost and time .
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
